molecular formula C16H16BrNO2S B10806291 (E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide

(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide

Cat. No.: B10806291
M. Wt: 366.3 g/mol
InChI Key: CQDLHRLBXQEURU-SOFGYWHQSA-N
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Description

(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide typically involves a multi-step process. One common method starts with the bromination of 2-methoxybenzyl alcohol to obtain 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with N-methyl-3-thiophen-2-ylprop-2-enamide under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the loss of the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzaldehyde, while substitution of the bromine atom with an amine can produce a corresponding amine derivative.

Scientific Research Applications

(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(5-chloro-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide
  • (E)-N-[(5-fluoro-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide

Uniqueness

(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This uniqueness can make it more suitable for specific applications compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C16H16BrNO2S

Molecular Weight

366.3 g/mol

IUPAC Name

(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C16H16BrNO2S/c1-18(16(19)8-6-14-4-3-9-21-14)11-12-10-13(17)5-7-15(12)20-2/h3-10H,11H2,1-2H3/b8-6+

InChI Key

CQDLHRLBXQEURU-SOFGYWHQSA-N

Isomeric SMILES

CN(CC1=C(C=CC(=C1)Br)OC)C(=O)/C=C/C2=CC=CS2

Canonical SMILES

CN(CC1=C(C=CC(=C1)Br)OC)C(=O)C=CC2=CC=CS2

Origin of Product

United States

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